molecular formula C12H12N2O4S B5149023 2-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide

2-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B5149023
M. Wt: 280.30 g/mol
InChI Key: DEQRGPSFELFOPP-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide is a complex organic compound with the molecular formula C12H12N2O4S. It is characterized by the presence of a benzamide core substituted with a methyl group, a nitro group, and a thiolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps, as well as the implementation of efficient purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide is unique due to the presence of both the nitro group and the thiolane ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

2-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-7-8(3-2-4-10(7)14(17)18)11(15)13-9-5-6-19-12(9)16/h2-4,9H,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQRGPSFELFOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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